2-Ethylacrolein
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylidenebutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-5(2)4-6/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLDCZYTIPCVMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1029205 | |
| Record name | 2-Methylenebutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |
| Record name | 2-Methylenebutanal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10916 | |
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Vapor Pressure |
36.4 [mmHg] | |
| Record name | 2-Methylenebutanal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10916 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
922-63-4 | |
| Record name | Ethylacrolein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=922-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Ethylacrolein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylenebutanal | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID1029205 | |
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| Record name | 2-ethylacrylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.891 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Ethylacrolein
Established Laboratory Synthesis Routes
Catalytic Systems in Aldol (B89426) Condensation
Gas-Phase Synthesis Approaches
Gas-phase synthesis offers an alternative to traditional liquid-phase processes for producing 2-ethylacrolein. One notable method involves the gas-phase aldol condensation of n-butyraldehyde and formaldehyde (B43269) over heterogeneous catalysts. Silica-supported tungsten oxide (WO₃) catalysts have demonstrated effectiveness in this reaction, achieving high selectivity for this compound when operating within specific temperature ranges (275–300°C) and formaldehyde-to-n-butyraldehyde molar ratios (approximately 2:1) epa.gov. This approach can provide a viable alternative to liquid-phase processes, with reported selectivities up to 95% for this compound based on n-butyraldehyde conversion epa.gov. In related gas-phase Prins condensation reactions involving propene and formaldehyde over heteropolyacid catalysts like silicotungstic acid (SiW), this compound can form as a byproduct over weaker acid sites, stemming from the condensation of butanal with formaldehyde researchgate.netfigshare.comacs.orgresearchgate.net.
Polymerization Inhibitors in Synthesis and Storage
Due to its unsaturated aldehyde structure, this compound is highly reactive and prone to polymerization, which can be accelerated by acids, bases, or elevated temperatures scbt.com. To mitigate this, polymerization inhibitors are crucial during both synthesis and storage. These stabilizers prevent unwanted polymerization, ensuring product stability and safety.
Hydroquinone (B1673460) as a Stabilizer
Hydroquinone is a widely recognized and effective polymerization inhibitor for this compound scbt.comgoogle.comsigmaaldrich.comnih.govcenmed.comsigmaaldrich.comfishersci.ca. It is typically added in concentrations ranging from 0.1% to 0.5% for preservation and storage google.com. While hydroquinone is effective, it is noted that its significant stabilizing effect can diminish over time, potentially leading to violent polymerization if the material becomes unstabilized scbt.com.
Other Inhibitors
Beyond hydroquinone, other phenolic compounds are also employed as polymerization inhibitors. These include p-hydroxyanisole (also known as 4-methoxyphenol) and 2,6-di-tert-butylphenol (B90309) scbt.comgoogle.comatamanchemicals.comcir-safety.orgatamanchemicals.comvinatiorganics.comwikipedia.org. These compounds function similarly to hydroquinone by scavenging free radicals that initiate polymerization atamanchemicals.comcir-safety.orgatamanchemicals.com. For instance, p-hydroxyanisole is used in the manufacturing of acrylics, methacrylics, and styrene (B11656) monomers, acting as a polymerization inhibitor and stabilizer atamanchemicals.com. 2,6-Di-tert-butylphenol is used to prevent peroxide formation in ethers and other solvents and is added to certain monomers as a polymerization inhibitor to facilitate safe storage atamanchemicals.com.
Novel and Emerging Synthetic Strategies
While established methods like the condensation of n-butyraldehyde and formaldehyde remain prevalent, research continues into novel and more efficient synthetic routes. For example, the development of specific catalytic systems, such as the combination of di-n-butylamine and B(C₆F₅)₃, has been explored for the synthesis of this compound from n-butyraldehyde and formaldehyde, offering advantages such as simple operation and fewer byproducts google.com. In the context of broader chemical synthesis, this compound has been utilized in enantioselective Diels-Alder reactions with chiral Lewis acid catalysts, demonstrating its utility in complex molecule synthesis sigmaaldrich.comnih.gov.
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters is critical for maximizing the yield and selectivity of this compound. Studies have investigated various conditions for its synthesis. For the condensation of n-butyraldehyde and formaldehyde using a di-n-butylamine and B(C₆F₅)₃ catalyst system, optimal temperatures are typically between 40-60°C, with reaction times of 2-4 hours google.com. The molar ratio of n-butyraldehyde to formaldehyde is also a key factor, with ratios around 1:1.05-1.2 often favored google.com. In gas-phase aldol condensation, temperatures between 275–300°C and a formaldehyde (as hemiformal) to n-butyraldehyde molar ratio of approximately 2:1 have yielded high selectivity epa.gov. The optimization of catalyst loading and the presence of water in reaction media can also influence performance in related gas-phase reactions researchgate.net.
Purity and Byproduct Management in this compound Synthesis
Achieving high purity in this compound synthesis requires careful management of byproducts. Common byproducts in the condensation of n-butyraldehyde and formaldehyde include 2,2-hydroxymethyl butyraldehyde (B50154) and 2,2-hydroxymethyl butanol google.com. These byproducts can be challenging to separate during distillation due to azeotropic behavior google.com. The synthesis method employing di-n-butylamine and B(C₆F₅)₃ catalysis is noted for producing fewer reaction byproducts, contributing to high product purity google.com. The final product is typically a colorless transparent liquid with a purity exceeding 99% google.com.
Reactivity and Reaction Mechanisms of 2 Ethylacrolein
Electrophilic Character and Reaction Sites
The electrophilic nature of 2-ethylacrolein stems from the polarization of its conjugated π-electron system. The electronegative oxygen atom of the carbonyl group withdraws electron density, creating a partial positive charge (δ+) on the carbonyl carbon (C1). Simultaneously, electron withdrawal through the double bond also polarizes the C=C bond, rendering the β-carbon (C3) partially positive and susceptible to nucleophilic attack. This characteristic makes this compound a Michael acceptor.
Specifically, this compound possesses two potential electrophilic sites:
C1 (Carbonyl Carbon): This site is electrophilic due to the electronegativity of the oxygen atom. However, nucleophilic attack at this position typically leads to addition products, as seen with aldehydes and ketones, rather than substitution, unless a suitable leaving group is present (which is not the case for the carbonyl oxygen itself in this context) libretexts.orgchemguide.co.uk.
C3 (β-Carbon): This carbon atom is electrophilic due to its conjugation with the carbonyl group. This site is particularly prone to nucleophilic attack via a conjugate addition (Michael addition) mechanism nih.govresearchgate.net.
In biological systems, soft nucleophiles like thiolate anions preferentially attack the C3 position of α,β-unsaturated carbonyl compounds like this compound, following the principles of Hard and Soft Acids and Bases (HSAB) theory nih.govresearchgate.netresearchgate.net. The ethyl group at the C2 position of this compound introduces some steric hindrance at the C3 position, potentially slowing down the reaction compared to less substituted analogs like acrolein or methyl vinyl ketone nih.gov.
Reactions with Nucleophiles
This compound readily reacts with a variety of nucleophiles. The most prominent reactions involve the conjugate addition of nucleophiles to the electron-deficient β-carbon (C3).
Michael Addition Reactions
Michael addition is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound (a Michael acceptor) at the β-carbon nih.govnsf.govoup.com. This compound, being an α,β-unsaturated aldehyde, is an excellent Michael acceptor.
Thiols, particularly in their deprotonated thiolate form (RS⁻), are potent nucleophiles that readily undergo Michael addition with this compound nih.govresearchgate.netresearchgate.netnih.govnsf.gov. This reaction is crucial in biological contexts, as it represents a primary mechanism for the interaction of α,β-unsaturated aldehydes with cellular nucleophiles, such as the cysteine residues in proteins nih.govresearchgate.net.
In biological systems, the reaction typically proceeds via the attack of a thiolate anion on the C3 carbon of this compound, forming a stable thioether adduct nih.govresearchgate.net. This process can lead to protein modification and inactivation, contributing to the toxicological effects of such compounds. For instance, studies have shown that α,β-unsaturated carbonyls like acrylamide (B121943), which share a similar mechanism of action, cause toxicity by forming Michael adducts with protein sulfhydryl groups researchgate.net. The rate of these reactions can be influenced by factors such as the nucleophilicity of the thiol and the electronic and steric properties of the Michael acceptor nih.govnih.govresearchgate.net.
Reaction with Methanethiolate (B1210775): Methanethiolate (CH₃S⁻) serves as a model nucleophile in computational studies to predict the reactivity of Michael acceptors. Studies have calculated activation energies for the reaction of various Michael acceptors, including aldehydes, with methanethiolate to correlate reactivity with biological effects nih.govresearchgate.netacs.org. For this compound, the reaction with methanethiolate involves the nucleophilic attack at the C3 position, leading to the formation of a thioether nih.govresearchgate.netacs.org.
Reaction with Protein Thiolates: In biological environments, the cysteine residues in proteins, when deprotonated to form thiolate anions, act as nucleophiles. These protein thiolates can react with this compound via Michael addition, forming covalent adducts. This adduct formation can alter protein structure and function, leading to cellular dysfunction nih.govresearchgate.net. The ethyl group on this compound can influence the reaction rate due to steric effects compared to less substituted analogs nih.gov.
The prediction of reactivity, particularly in quantitative structure-activity relationship (QSAR) models, can be significantly impacted by the conformational flexibility of the molecule nih.govacs.org. For this compound, multiple conformers exist, and the energy differences between these conformers can be substantial. For instance, six conformers of this compound were identified, with the lowest energy structure being 3.26 kcal/mol lower in energy than the highest energy conformation nih.govacs.org. Neglecting this conformational freedom and using only a single, lowest-energy conformation in calculations can introduce significant errors in predicting thermochemical data, activation barriers, and ultimately, reactivity nih.govacs.org. Therefore, a thorough exploration of chemical space, considering various conformers, is crucial for accurate reactivity prediction.
Quantitative Structure-Activity Relationships (QSAR) are employed to correlate molecular structure with biological activity or chemical reactivity. For Michael acceptors like this compound, QSAR models are developed to predict their reactivity, often in relation to their potential toxicity or their reaction rates with nucleophiles like glutathione (B108866) or methanethiolate nih.govoup.comresearchgate.netacs.orgresearchgate.net.
These models typically utilize descriptors derived from quantum chemical calculations, such as activation energies (ΔE‡) or intermediate energies (ΔEHEI) of the Michael addition reaction. However, studies have shown that using transition state (TS) energies alone can sometimes yield poor correlations with experimental reactivity (e.g., low r² values) nih.govacs.orgresearchgate.net. Incorporating factors like conformational freedom and focusing on intermediate structures can improve predictive power nih.govacs.org. For example, research has explored using calculated intermediate energies (ΔGHEI) for predicting sulfa-Michael addition reactivity, noting that intermediate energies for aldehydes varied from 2.8 to 7.5 kcal/mol across a dataset nih.govacs.org. Empirical corrections, such as those accounting for α-substitution effects, have also been used to achieve high correlation coefficients (e.g., r²=0.96) for predicting reaction rates with glutathione researchgate.net.
A general interspecies QSAR model for aldehyde aquatic toxicity has been developed, incorporating hydrophobicity (log Kow) and reactivity descriptors like donor delocalizability for the oxygen atom (DO-atom) oup.comoup.com. While this specific model focuses on aquatic toxicity, the principle of using structural and electronic descriptors to predict reactivity is broadly applicable to understanding the behavior of compounds like this compound.
Conjugate Adduct Formation
Beyond the specific reaction with thiols, this compound can form various conjugate adducts with other nucleophiles. The general mechanism of conjugate addition involves the nucleophile attacking the β-carbon of the α,β-unsaturated system. The resulting enolate intermediate is then typically protonated.
In biological systems, the primary concern is the formation of covalent adducts with cellular macromolecules, particularly proteins and DNA, through Michael addition nih.govresearchgate.net. These adducts can lead to a range of toxic effects by disrupting normal cellular functions. For example, studies on related type-2 alkenes like acrylamide indicate that they form adducts with protein sulfhydryl groups, leading to neurotoxicity researchgate.net. The reactivity of this compound in forming such adducts is influenced by its structure, including the presence of the ethyl group, which can affect reaction rates and potentially the types of adducts formed compared to simpler α,β-unsaturated aldehydes nih.gov.
Compound Name Table:
| Common Name | IUPAC Name | CAS Number |
| This compound | 2-methylidenebutanal | 992-63-4 |
| Acrolein | Propenal | 107-02-8 |
| Methyl vinyl ketone | But-3-en-2-one | 78-94-4 |
| Methyl acrylate (B77674) | Methyl propenoate | 96-33-3 |
| Methanethiolate | Methanethiolate | N/A |
| Protein thiolates | Protein thiolates | N/A |
| Glutathione (GSH) | L-γ-Glutamyl-L-cysteinylglycine | 70-18-8 |
Reactions at the Aldehyde Moiety
Doebner-Miller Reaction
The Doebner-Miller reaction is a well-established method for synthesizing quinoline (B57606) derivatives. This reaction involves the acid-catalyzed condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound iipseries.orgwikipedia.orgsynarchive.com. This compound, being an α,β-unsaturated aldehyde, can participate in this reaction to form substituted quinolines rsc.org. The reaction typically proceeds in the presence of strong acids like hydrochloric acid and can be catalyzed by Lewis acids such as tin tetrachloride or Brønsted acids like p-toluenesulfonic acid wikipedia.org. The mechanism, though debated, is generally understood to involve nucleophilic conjugate addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and dehydration steps wikipedia.org. Historically, the Doebner-Miller reaction has been employed for the large-scale synthesis of quinolones due to its use of simple substrates like anilines and aldehydes researchgate.net. Variations of the reaction, including those using water as a solvent or employing green chemistry principles with catalysts like zeolites, have also been reported iipseries.orgrsc.org. The yield in the Doebner-Miller reaction can be influenced by the specific reactants and conditions; for instance, the condensation of ethylacrolein with m-toluidine (B57737) under typical conditions yielded only 25% of the desired product, compared to 65% when di-acetyl acetal (B89532) was used chempedia.info.
Atmospheric Chemistry and Environmental Reactions
This compound, as an unsaturated carbonyl compound, participates in various atmospheric reactions that influence air quality and chemical transformations in the troposphere. Its atmospheric fate is primarily governed by reactions with hydroxyl radicals (OH), ozone (O₃), and photochemical oxidation processes.
Ozonolysis and Criegee Intermediates (CI) Formation
The reaction of this compound with ozone (ozonolysis) is a significant atmospheric removal pathway for this compound researchgate.netresearchgate.net. Ozonolysis of alkenes, including unsaturated aldehydes like this compound, leads to the formation of carbonyl compounds and carbonyl oxides, known as Criegee intermediates (CIs) researchgate.netnih.govnih.gov. These CIs are highly reactive species that can undergo unimolecular decomposition or react with other atmospheric trace gases, influencing the formation of secondary organic aerosols (SOAs) and the production of OH radicals nih.govresearchgate.net. Studies on the ozonolysis of this compound have reported varying yields for ethyl glyoxal (B1671930), with values of 0.14 measured by Grosjean et al. (1994) and 0.49 ± 0.03 by O'Dwyer et al. (2010) researchgate.netresearchgate.netresearchgate.net. The presence of alkyl substituents on the double bond, as in this compound, can influence the trends in primary carbonyl yields and the formation of CIs copernicus.org.
Hydroxyl Radical Reactions
Hydroxyl radicals (OH) are considered the "detergent of the atmosphere" due to their high reactivity and role in oxidizing a wide range of atmospheric trace species harvard.eduleeds.ac.ukwikipedia.org. The reaction of this compound with OH radicals is a primary daytime removal mechanism harvard.eduresearchgate.net. This reaction typically involves the abstraction of a hydrogen atom or addition to the double bond, leading to the formation of various oxidized products wikipedia.orgresearchgate.net. The rate of reaction with OH radicals often dictates the atmospheric lifetime of volatile organic compounds (VOCs) wikipedia.org. While specific rate constants for this compound with OH radicals are not detailed in the provided search results, studies on similar unsaturated aldehydes indicate that these reactions are significant, with atmospheric lifetimes on the order of hours researchgate.net.
Quantum Chemical Studies of Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the reactivity and reaction mechanisms of chemical compounds like this compound. These studies provide insights into reaction pathways, transition states, and energy barriers, which are crucial for understanding chemical behavior.
Research has employed DFT calculations to investigate the Michael-acceptor reactivity of α,β-unsaturated carbonyls, including this compound, often by modeling their reactions with nucleophiles like thiols researchgate.netresearchgate.net. These studies aim to correlate calculated electronic properties and energy barriers with experimental reactivity and toxicity data. For instance, calculations have explored the addition pathways of nucleophiles to the activated double bond of unsaturated carbonyls, considering both 1,2-olefin addition and 1,4-conjugate addition mechanisms researchgate.net. DFT has also been utilized to study the mechanisms of various organic reactions, including those involving unsaturated aldehydes, to understand regioselectivity and stereoselectivity luisrdomingo.comrsc.orgresearchgate.net. For this compound, quantum chemical calculations have been used to determine energies of conformers and to predict reactivity in Michael additions, with studies noting that α-substitution can affect reactivity predictions researchgate.netresearchgate.net.
Applications of 2 Ethylacrolein in Organic Synthesis
Precursor in the Synthesis of Complex Organic Molecules
The utility of 2-ethylacrolein as a starting material is underscored by its application in the synthesis of a diverse array of complex organic compounds. Its bifunctional nature, possessing both an electrophilic aldehyde and a reactive dienophile, makes it an ideal candidate for various cycloaddition and annulation reactions, providing efficient routes to intricate molecular frameworks.
Alkaloid Synthesis
The structural complexity and biological significance of alkaloids have made them a primary target for total synthesis. This compound has proven to be a crucial component in the stereocontrolled synthesis of certain classes of alkaloids, particularly those belonging to the Aspidosperma family.
The total synthesis of (±)-tabersonine, an indole (B1671886) alkaloid, has been successfully achieved utilizing this compound as a key reactant. Current time information in Bangalore, IN.sigmaaldrich.com A pivotal step in this synthesis involves a highly regio- and stereoselective [4+2] cycloaddition reaction, a type of Diels-Alder reaction. Current time information in Bangalore, IN.sigmaaldrich.com In this key transformation, this compound reacts with a 1-amino-3-siloxydiene. Current time information in Bangalore, IN.sigmaaldrich.com This reaction constructs the foundational DE ring system of the alkaloid's core structure. Current time information in Bangalore, IN. The subsequent elaboration of the resulting cycloadduct through a ring-closing olefin metathesis reaction ultimately leads to the formation of the hexahydroquinoline core of tabersonine (B1681870). Current time information in Bangalore, IN.sigmaaldrich.com This strategic use of this compound in a Diels-Alder/ring-closing metathesis sequence provides an efficient and stereocontrolled pathway to this complex natural product. Current time information in Bangalore, IN.
Key Reaction Data for the Synthesis of (±)-Tabersonine Intermediate
| Reactants | Key Reaction Type | Product Intermediate | Significance in Synthesis |
| This compound and 1-amino-3-siloxydiene | [4+2] Cycloaddition (Diels-Alder) | Adduct for hexahydroquinoline DE ring system construction | Establishes the core stereochemistry of the alkaloid skeleton |
The synthetic strategy developed for (±)-tabersonine has been demonstrated to be adaptable for the synthesis of a broader range of Aspidosperma alkaloids. Current time information in Bangalore, IN.sigmaaldrich.com The foundational [4+2] cycloaddition of this compound with an aminosiloxydiene serves as a common entry point to various members of this alkaloid family. Current time information in Bangalore, IN.sigmaaldrich.com The versatility of this approach has been showcased in the asymmetric syntheses of several other Aspidosperma alkaloids, including (+)-aspidospermidine and (−)-quebrachamine. Current time information in Bangalore, IN.sigmaaldrich.com The enantioselective Diels-Alder reaction, which can yield cycloadducts in up to 95% enantiomeric excess, is a critical step in these syntheses, highlighting the importance of this compound in accessing these chiral, complex molecules. Current time information in Bangalore, IN.
Application of this compound in Aspidosperma Alkaloid Synthesis
| Alkaloid Synthesized | Key Intermediate from this compound | Synthetic Utility |
| (+)-Aspidospermidine | Chiral hexahydroquinoline derivative | Provides the core CDE ring system of the aspidospermidine (B1197254) skeleton. |
| (−)-Quebrachamine | Chiral hexahydroquinoline derivative | Serves as a versatile precursor for the construction of the quebrachamine (B1219942) core. |
| (+)-16-Methoxytabersonine | Functionalized hexahydroquinoline derivative | Enables the introduction of further functionality on the tabersonine scaffold. |
Synthesis of Cyclic and Bicyclic Compounds
Beyond alkaloid synthesis, this compound is a valuable precursor for the construction of various cyclic and bicyclic compounds. Its ability to participate in annulation and cycloaddition reactions provides direct access to these important structural motifs.
This compound has been effectively utilized as a promoter in the rhodium-catalyzed annulation reaction of 1,3-dienes with salicylaldehydes or 2-hydroxybenzyl alcohols to produce 2-alkylchroman-4-ones. sigmaaldrich.com In this process, this compound is not incorporated into the final product but plays a crucial role in the catalytic cycle. The reaction proceeds through a 1,4-hydroacylation pathway to form an unsaturated linear ketone, which then undergoes an oxo-Michael addition to yield the chroman-4-one structure.
Rhodium-Catalyzed Synthesis of 2-Alkylchroman-4-ones
| Substrates | Catalyst System | Promoter | Product Class |
| 1,3-Dienes and Salicylaldehydes/2-Hydroxybenzyl Alcohols | Rhodium catalyst | This compound | 2-Alkylchroman-4-ones |
The synthesis of 2-ethylbicyclo[2.2.1]hept-5-ene-2-carboxaldehyde is achieved through an enantioselective Diels-Alder reaction between this compound and cyclopentadiene (B3395910). sigmaaldrich.com This [4+2] cycloaddition is a classic example of the utility of this compound as a dienophile. The reaction can be catalyzed by a chiral Lewis acid, which allows for the control of stereochemistry, leading to the formation of the bicyclic product with high enantioselectivity. This compound serves as a valuable chiral building block for further synthetic transformations.
Diels-Alder Reaction for Bicyclic Aldehyde Synthesis
| Diene | Dienophile | Catalyst | Product | Reaction Type |
| Cyclopentadiene | This compound | Chiral Lewis Acid | 2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxaldehyde | Enantioselective [4+2] Cycloaddition |
Pyridine and Quinoline (B57606) Derivatives Synthesis
The carbon-carbon double bond and the carbonyl group in this compound allow for its participation in various cyclization reactions to form heterocyclic structures like pyridines and quinolines.
Diethyl 5-ethyl-2,3-pyridinedicarboxylate can be synthesized from this compound through several routes. One method involves the reaction of this compound with diethyl oxaloacetate and ammonium (B1175870) chloride in an ethanol (B145695) solvent. echemi.com This reaction is heated to reflux for five hours. After cooling, the mixture is washed with water and the organic layer is separated and dehydrated to yield the final product. echemi.com
Another synthetic approach involves reacting this compound with diethyl 1-amino-1,2-ethylenedicarboxylate in n-butanol with p-toluenesulfonic acid as a catalyst. prepchem.com The mixture is refluxed for 15 hours, and after solvent removal, the product is purified by silica (B1680970) gel column chromatography to yield diethyl 5-ethylpyridine-2,3-dicarboxylate. prepchem.com A reported yield for this method is 84.6%, with the product having a purity of 92.2% as determined by liquid chromatography. prepchem.com
Additionally, the reaction of this compound oxime with diethyl 2-aminobutenedioate in acetic acid with concentrated sulfuric acid can produce diethyl 5-ethyl-2,3-pyridinedicarboxylate. googleapis.com The reaction is initially stirred at ambient temperature and then heated to reflux. googleapis.com
A further method describes the reaction of this compound with 2-chloro-3-oxo-succinic acid diethyl ester using ammonium acetate (B1210297) as a catalyst to synthesize diethyl 5-ethyl-2,3-pyridinedicarboxylate. cenmed.com
Substituted 3-ethylquinolines can be prepared through the Skraup reaction, a classic method for quinoline synthesis. epo.orggoogle.com For instance, 3-ethyl-8-hydroxyquinoline is synthesized by reacting o-aminophenol with this compound. wikipedia.orgepo.org In a specific example, this compound is added to a mixture of o-aminophenol and o-nitrophenol in aqueous hydrochloric acid at 100°C. epo.orggoogle.com The reaction is stirred for two hours at this temperature before being cooled. epo.orggoogle.com Similarly, other 8-substituted 3-ethylquinolines can be synthesized using this approach. wikipedia.org The general procedure for preparing 3-ethylquinolines involves reacting an aromatic amine with an excess of this compound in 70% sulfuric acid at 110°C with a catalytic amount of iodine. sciencemadness.org
Di(trimethylolpropane) (Di-TMP) Synthesis
Di(trimethylolpropane) (Di-TMP) is a tetrafunctional alcohol used in the production of polymers and synthetic lubricants. chemicalbook.comresearchgate.net While it is a byproduct of trimethylolpropane (B17298) (TMP) production, its yield can be intentionally increased. chemicalbook.comwikipedia.org One method to enhance Di-TMP production involves the reaction of TMP, formaldehyde (B43269), and this compound. chemicalbook.comresearchgate.net In a specific process, reacting TMP with formaldehyde and this compound in the presence of triethylamine (B128534) as a base can yield a product mixture containing up to 68.6% Di-TMP, based on the amount of this compound used. wikipedia.org
Role as a Building Block for Polymers and Fine Chemicals
This compound's chemical structure makes it a valuable starting material for the synthesis of various polymers and fine chemicals, which are low-volume, high-value chemical products. guidechem.comgoogle.com
Precursor for 2-Ethylacrylic Acid
This compound can be oxidized to form 2-ethylacrylic acid. wikipedia.org This conversion can be achieved using 90% hydrogen peroxide with selenium dioxide as a catalyst in a tert-butanol (B103910) solvent. wikipedia.org 2-Ethylacrylic acid is an alpha,beta-unsaturated monocarboxylic acid and can be polymerized to poly(2-ethylacrylic acid) using a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.orgnih.gov
Potential for Isoprene (B109036) Synthesis
Isoprene is a key monomer in the production of synthetic rubber. wikimedia.org One of the synthetic routes to isoprene involves the catalytic hydrogenation of this compound to produce 2-methylbutanal. ugr.es This intermediate is then catalytically dehydrated to yield isoprene. ugr.es The this compound itself is readily prepared from n-butyraldehyde and formaldehyde. ugr.es
Catalytic Applications and Promoter Roles
While not a catalyst in its own right, this compound has been identified in research as a crucial promoter in specific catalytic reactions. Its function is to enhance the efficiency and facilitate certain transformations, particularly in rhodium-catalyzed processes. A notable example is its application in the synthesis of chroman derivatives, which are important structural motifs in various biologically active compounds.
Research Findings: Rhodium-Catalyzed Annulation Reactions
Detailed research has demonstrated the efficacy of this compound as a promoter in the rhodium-catalyzed annulation of 1,3-dienes with salicylaldehydes or 2-hydroxybenzyl alcohols. sigmaaldrich.comacs.orgacs.orgacs.orgx-mol.com This protocol provides an efficient pathway to synthesize 2-alkylchroman-4-ones and related structures. sigmaaldrich.com The reaction, developed by Li, Xiong, and Zhang and published in Advanced Synthesis & Catalysis in 2018, highlights a specialized application of this compound in facilitating complex organic transformations. x-mol.comcqu.edu.cncqu.edu.cnglobalauthorid.com
In this catalytic cycle, this compound is proposed to act as a transient ligand or activator, enabling the key bond-forming steps to proceed. The rhodium catalyst, in conjunction with the promoter, facilitates a [4+2] annulation, where the 1,3-diene and the salicylaldehyde (B1680747) or 2-hydroxybenzyl alcohol combine to form the heterocyclic chroman ring system. sigmaaldrich.com The presence of this compound is critical for the success of this transformation, showcasing its role in modulating the reactivity and pathway of a transition-metal-catalyzed reaction. researchgate.net
The table below summarizes the key components and outcomes of this promoted catalytic reaction.
| Reactant 1 | Reactant 2 | Catalyst System | Promoter | Product Class |
| Salicylaldehydes | 1,3-Dienes | Rhodium-based | This compound | 2-Alkylchroman-4-ones |
| 2-Hydroxybenzyl alcohols | 1,3-Dienes | Rhodium-based | This compound | Chroman derivatives |
Analytical Methodologies for 2 Ethylacrolein Detection and Quantification
Spectroscopic Techniques
Spectroscopic methods probe the quantum mechanical properties of molecules. For 2-Ethylacrolein, rotational spectroscopy is a particularly powerful tool, providing detailed information about its molecular structure and internal dynamics in the gas phase.
Rotational Spectroscopy and Torsional Barrier Analysis
Analysis of these spectral splittings allows for the determination of the energy barrier hindering the internal rotation, known as the torsional barrier. For example, in a study of a related molecule, 2,6-dimethylfluorobenzene, the internal rotation of the methyl groups caused rotational transitions to split into quartets, which were analyzed to determine a torsional barrier of 236.7922 (21) cm⁻¹. researchgate.net A similar approach can be applied to this compound to characterize the rotational barrier of its ethyl group, which is a fundamental aspect of its molecular dynamics. The torsional barrier is sensitive to the steric and electronic environment surrounding the rotating group, making it a precise probe of the molecular structure. researchgate.net
Microwave Spectroscopic Data for Structural Determination
Microwave spectroscopy is a definitive method for determining the precise gas-phase structure of molecules. tanta.edu.eg The technique provides rotational constants (A, B, and C), which are inversely proportional to the molecule's moments of inertia around its three principal axes. fiveable.me Since the moments of inertia are determined by the molecule's geometry and the mass of its atoms, the rotational constants uniquely define the molecular structure. tanta.edu.eg
To obtain a highly accurate structure, the rotational spectra of multiple isotopologues (molecules where one or more atoms have been substituted with their isotopes) are measured. researchgate.net The small shifts in the rotational constants caused by the change in mass allow for the precise determination of the atomic coordinates and, consequently, bond lengths and angles to fractions of an angstrom and degrees, respectively. ifpan.edu.pl Modern Fourier-transform microwave (FTMW) spectrometers, often combined with supersonic expansions to cool molecules to very low rotational temperatures (~5 K), are employed for these high-resolution measurements. ifpan.edu.pl
| Parameter | Description | Relevance to this compound |
| Rotational Constants (A, B, C) | Values derived from the frequencies of rotational transitions, inversely related to the moments of inertia. | Uniquely determine the three-dimensional structure of the molecule in the gas phase. |
| Isotopologue Analysis | Measurement of spectra from isotopically substituted versions of the molecule (e.g., containing ¹³C). | Provides precise atomic coordinates, leading to accurate determination of bond lengths and angles. |
| Torsional Splitting | Splitting of rotational lines due to the internal rotation of the ethyl group. | Allows for the calculation of the energy barrier to internal rotation, providing insight into conformational dynamics. |
Table 1. Key parameters obtained from microwave spectroscopy for the structural analysis of this compound.
Chromatographic Methods
Chromatographic techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For a volatile compound like this compound, gas chromatography is the method of choice.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. ifpan.edu.pl In GC, a sample is vaporized and carried by an inert gas through a column containing a stationary phase. Components separate based on properties like boiling point and polarity, eluting from the column at different times (retention times). ifpan.edu.pl The separated components then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. ifpan.edu.pl
The identity of this compound can be suggested by matching its mass spectrum against commercial libraries, such as the NIST Mass Spectral Library. d-nb.info However, definitive identification requires confirmation with an authentic standard to compare both retention time and mass spectrum. nih.gov
| Parameter | Value/Information | Source |
| Molecular Formula | C₅H₈O | [NIST] |
| Molecular Weight | 84.1164 g/mol | [NIST] |
| CAS Number | 922-63-4 | [NIST] |
| Kovats Retention Index (HP-Innowax column) | 974 / 957 | [NIST] |
| Top Mass Peak (m/z) | 55 | PubChem |
| 2nd Highest Mass Peak (m/z) | 84 | PubChem |
Table 2. Identification parameters for this compound using GC-MS.
Liquid-Liquid Extraction (LLE) is a sample preparation technique used to isolate and concentrate analytes from a complex matrix before GC-MS analysis. scioninstruments.com The method is based on the principle of separating compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent. scioninstruments.com The sample is mixed with the two solvents, and after agitation, the analytes of interest partition into the solvent in which they are more soluble. scioninstruments.com The solvent layer containing the analyte is then collected, often concentrated, and injected into the GC-MS. scioninstruments.com
The efficiency of LLE depends on several factors, including the choice of extraction solvent, sample pH, and ionic strength. mdpi.com For instance, in the analysis of volatile compounds in urine, an optimized LLE protocol involved extraction with dichloromethane (B109758) at an acidic pH, which was found to be highly effective. mdpi.com Similar optimization would be required for the analysis of this compound in various sample matrices, such as water or biological fluids, to ensure maximum recovery and accurate quantification. researchgate.net
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is an analytical technique used for the characterization of non-volatile materials that cannot be directly injected into a gas chromatograph. d-nb.info The sample is subjected to rapid heating to high temperatures (e.g., 500–1400 °C) in an inert atmosphere, causing it to thermally decompose into smaller, more volatile fragments. d-nb.infocsic.es This mixture of fragments, known as the pyrolyzate, is then introduced into the GC-MS for separation and identification. csic.es
This method is particularly useful for analyzing polymers, resins, and other complex materials. measurlabs.com Research has shown that this compound can be a pyrolysis product of certain materials. For example, it was detected during the Py-GC/MS analysis of titanium white pigments, where it was identified as a thermal decomposition product from the pigment's surface treatment. This demonstrates the utility of Py-GC/MS in identifying the composition of complex materials and detecting the presence of specific chemical precursors or additives.
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)
Quantum Chemical Calculations in Analytical Assignments
Quantum chemical calculations are computational methods used to model and predict the properties and reactivity of molecules. rsc.org These calculations have become valuable tools in analytical chemistry for understanding reaction mechanisms, predicting molecular structures, and interpreting spectroscopic data. rsc.orgresearchgate.net
In the context of this compound analysis, quantum chemical calculations can be applied to:
Predict Reactivity: Theoretical calculations can predict the reactivity of α,β-unsaturated aldehydes like this compound. For instance, calculations of the transition-state energies (ΔE‡) for reactions with nucleophiles can provide an in silico screening of toxicity-relevant electrophilicity. researchgate.net
Confirm Molecular Structure: By calculating theoretical spectroscopic parameters (e.g., rotational constants), it is possible to confirm experimental assignments from techniques like microwave spectroscopy, aiding in the unambiguous identification of molecules in complex mixtures. researchgate.net
Understand Fragmentation: In mass spectrometry, quantum chemical calculations can help predict and understand the fragmentation patterns of ions, which is crucial for structural elucidation and method development.
A study predicting Michael-acceptor reactivity used quantum chemical calculations to determine transition-state energies for a set of α,β-unsaturated carbonyls, which included this compound. researchgate.net Another study performed quantum-chemical calculations for this compound in the gas phase to determine properties like absolute hardness. lp.edu.ua These theoretical approaches complement experimental data, providing deeper insight into the chemical behavior that underpins analytical methods.
Applications in Environmental Monitoring and Industrial Wastewater Analysis
The analytical methods described are frequently applied to monitor for this compound in environmental and industrial settings. As a volatile organic compound, this compound can be present in air emissions and wastewater from chemical manufacturing processes. epa.govresearchgate.net Analytical methods based on thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) and headspace GC-MS have been developed to determine a wide range of VOCs, including aldehydes, in industrial air emissions and wastewater. mdpi.comepa.gov
A significant application for the analysis of this compound is in the monitoring of trimethylolpropane (B17298) (TMP) wastewater. tandfonline.com TMP is an organic compound used in the production of synthetic resins, and its manufacturing process can generate wastewater containing several organic pollutants.
Multiple studies have identified this compound as a primary organic component in TMP wastewater through GC-MS analysis. tandfonline.comresearchgate.net222.29.81hep.com.cn The determination of these components is crucial for developing effective wastewater treatment methods. tandfonline.comepa.gov In one study, a hydrolysis acidification process was used to treat TMP wastewater, and GC-MS analysis showed a significant removal of the main toxicants, including a 95.42% reduction in this compound concentration. 222.29.81hep.com.cn
| Analyte | Wastewater Source | Analytical Finding | Removal Efficiency (Post-Treatment) | Reference |
| This compound | Trimethylolpropane (TMP) Wastewater | Identified as a main toxicant | 95.42% | 222.29.81hep.com.cn |
| Formaldehyde (B43269) | Trimethylolpropane (TMP) Wastewater | Identified as a main toxicant | 93.42% | 222.29.81hep.com.cn |
| Trimethylolpropane | Trimethylolpropane (TMP) Wastewater | Identified as a main toxicant | 72.85% | 222.29.81hep.com.cn |
| 2-Ethylhexanol | Trimethylolpropane (TMP) Wastewater | Identified as a main toxicant | 98.94% | 222.29.81 |
Contaminant Analysis in Recycled Materials
The analysis of contaminants in recycled materials is a critical step in ensuring the quality and safety of the final products, particularly for materials intended for food contact applications. intertek.comalcion.com The presence of substances like this compound, which can originate from the previous use of the packaging or from the degradation of the material itself, necessitates robust analytical methodologies for detection and quantification. au.dkmdpi.com
Analytical approaches for recycled materials often involve a combination of extraction and sophisticated instrumental techniques. For volatile and semi-volatile organic compounds, gas chromatography (GC) is a widely used method, often coupled with mass spectrometry (MS) for identification or a flame ionization detector (FID) for quantification. mdpi.comaimplas.net The choice of sample preparation and injection technique is crucial; headspace (HS) analysis is particularly effective for volatile compounds like this compound as it allows for their detection without complex extraction procedures. mdpi.comaimplas.net
In the context of recycled plastics, particularly polyethylene (B3416737) terephthalate (B1205515) (PET), several studies have focused on identifying and quantifying non-intentionally added substances (NIAS). intertek.comau.dk These contaminants can arise from various sources, including the original contents of the packaging (e.g., cosmetics, household cleaners), inks and adhesives from labels, and degradation products formed during the recycling process. au.dk
One significant study investigated contaminants in PET containers from non-food applications that were collected for recycling. mdpi.com This research employed a high-temperature headspace gas chromatography-based method to quantify chemicals absorbed into the PET. mdpi.com The analysis identified this compound as a contaminant in PET bottles that had originally contained dishwashing products. mdpi.comresearchgate.net
The findings from the analysis of PET bottles previously used for dishwashing products are detailed below. mdpi.comresearchgate.net
Table 1: Selected Contaminants Detected in Recycled PET Bottles (Dishwashing Product Category)
| Compound | Mean Concentration (mg/kg) | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Ethanol (B145695) | 63 | 46.1 | 64-17-5 |
| Benzene | 0.15 | 78.1 | 71-43-2 |
| This compound | 0.14 | 84.1 | 922-63-4 |
| Phenoxy Methanol | 2.2 | 124.1 | 589-18-4 |
| Phenoxy Ethanol | 1.4 | 138.2 | 122-99-6 |
Data sourced from a study on contamination levels in recollected PET bottles from non-food applications. mdpi.com
For other recycled materials like paper and paperboard, different extraction techniques may be necessary before analysis. foodpackagingforum.orgsajs.co.za Methods such as accelerated solvent extraction, Soxhlet extraction (SE), and ultrasound-assisted extraction (UAE) are employed to isolate potential contaminants. sajs.co.zaekt.gr Following extraction, GC-MS remains a primary analytical tool. foodpackagingforum.orgsajs.co.za Furthermore, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS has been shown to be an effective and sensitive method for analyzing volatile compounds in various matrices, including its use for detecting this compound. ekt.grnih.gov The harmonization of these analytical methodologies is crucial for consistently evaluating the chemical safety of recycled materials across the industry. au.dk
Environmental Occurrence, Fate, and Transport of 2 Ethylacrolein
Presence in Wastewater and its Components
The presence of 2-Ethylacrolein in wastewater streams has been noted in specific industrial contexts. A study analyzing the composition of trimethylolpropane (B17298) wastewater identified this compound as one of the organic components present researchgate.net. While general municipal wastewater data for this compound is not extensively detailed in the provided search results, its identification in industrial wastewater suggests potential pathways for its entry into environmental systems through industrial discharge. The fate and transport of this compound in broader wastewater treatment processes would depend on its chemical properties, such as volatility and biodegradability, which are not detailed in the context of general wastewater in the provided snippets.
Considerations in Recycled Materials (e.g., PET)
Recycled Polyethylene (B3416737) Terephthalate (B1205515) (rPET) materials, particularly those derived from post-consumer waste, can contain various chemical substances originating from their previous contents or from the recycling process itself. Research into the contamination levels in rPET bottles has identified this compound among the substances present in containers that previously held non-food products mdpi.comresearchgate.net.
Studies have quantified the presence of this compound in recycled PET flakes and pellets. For instance, in one investigation, this compound was found at group mean levels of 0.14 mg/kg mdpi.com. When assessing the potential migration of such compounds into food from rPET packaging, predictive models have been used. For example, based on a 5% non-food PET input fraction and a 90% cleaning efficiency, the migration of this compound into a beverage was predicted to be approximately 0.00101 µg/kg using the Piringer model and 0.000240 µg/kg using the Welle model mdpi.com.
The European Union has established regulations, such as Regulation (EC) No. 282/2008, governing the use of post-consumer recyclates in food contact applications, requiring safety evaluations by the European Food Safety Authority (EFSA) mdpi.com. EFSA guidelines limit the amount of PET containers from non-food applications in the input stream of super-clean recycling processes to 5% mdpi.com. Studies suggest that even fractions up to 20% of non-food PET in the recycling feed stream are unlikely to pose a safety concern to consumers, indicating a degree of resilience in the recycling process to manage such contaminants mdpi.comau.dk. However, the presence of compounds like this compound underscores the importance of robust recycling processes and safety assessments for rPET intended for food contact applications mdpi.comresearchgate.netau.dk.
Data Table: Presence of this compound in Recycled PET
| Substance | Concentration (mg/kg) | Reference |
| This compound | 0.14 | mdpi.com |
Note: The data presented in the table reflects findings from specific studies and may not represent all possible scenarios or concentrations.
Compound List
this compound
Toxicological and Ecotoxicological Research on 2 Ethylacrolein
In Vitro Toxicity Studies
Cell Culture Studies
Research utilizing cell culture models has provided insights into the cellular mechanisms of 2-Ethylacrolein's toxicity. Studies involving SNB19 glioblastoma cells have investigated the joint toxic effects of various type-2 alkene mixtures, including EA nih.govresearchgate.netnih.gov. These analyses indicated that different combinations of type-2 alkenes, when present as mixtures, could lead to synergistic joint effects concerning cell lethality, with a sum of toxic units (TUsum) less than 0.80 nih.govresearchgate.netnih.gov. This suggests that EA, in combination with other similar compounds, can exhibit a greater toxic impact at the cellular level than would be predicted by the additive effects of each component alone nih.govresearchgate.netnih.gov.
In Vivo Toxicity Studies
In vivo studies have been conducted to understand the effects of this compound exposure in animal models.
Subacute Inhalation Toxicity in Animal Models
Subacute inhalation toxicity studies have been performed in rats to assess the effects of repeated exposure to this compound. One study examined rats exposed to acrolein (a related compound) at 3 ppm for 5 hours/day, 5 days/week over 4 weeks, which induced vocal fold inflammation nih.gov. While direct data for this compound in similar subacute inhalation studies are limited in the provided search results, related compounds like acrolein have shown that the respiratory system is a primary target scbt.com.
Respiratory System as a Target Organ
The respiratory system is identified as a significant target organ for this compound and related compounds. Inhalation of this compound vapors can cause irritation to the respiratory tract scbt.comangenechemical.comnih.gov. Studies on acrolein have demonstrated that the nasal epithelium is particularly sensitive at lower exposure levels, while deeper respiratory regions are affected at higher concentrations, leading to severe effects scbt.com. There is also evidence suggesting that repeated or long-term occupational exposure to respiratory irritants can result in chronic airway diseases scbt.com. Furthermore, this compound is classified as fatal if inhaled, highlighting the severity of its respiratory toxicity angenechemical.comnih.govfishersci.comsigmaaldrich.cn.
Skin Sensitization Potential
Limited evidence suggests that skin contact with this compound may increase the likelihood of sensitization reactions in some individuals compared to the general population scbt.com. While specific studies on this compound's skin sensitization potential are not detailed, research into related type-2 alkenes has explored their predictive models for skin sensitization potential acs.orgnih.gov.
Gastrointestinal Effects
Oral exposure to related compounds like acrolein can lead to gastrointestinal irritation scbt.comepa.gov. Animal experiments with acrolein indicated that ingestion can cause severe gastrointestinal distress, and the stomach epithelium appears to be the most sensitive target for oral exposure, with effects such as ulceration and hemorrhage observed scbt.comepa.gov. Rats administered a single oral dose of acrolein showed severe multifocal ulceration of the forestomach and glandular stomach scbt.com.
Joint Toxic Effects with Chemical Mixtures
This compound, as a type-2 alkene, is part of a chemical class known for its electrophilic nature and potential for protein inactivation through cysteine adducts nih.govresearchgate.netnih.govresearchgate.netresearchgate.net. Human populations are often exposed to mixtures of these compounds, which can pose health risks due to additive or synergistic interactions nih.govresearchgate.netnih.gov.
In chemico analyses of type-2 alkene mixtures, including this compound, revealed additive joint effects in depleting thiol groups nih.govresearchgate.netnih.gov. However, when these mixtures were analyzed in SNB19 cell cultures, they predominantly exhibited synergistic joint effects concerning cell lethality, with TUsum values less than 0.80 nih.govresearchgate.netnih.gov. This synergy indicates that the combined toxicity of this compound with other type-2 alkenes can be greater than the sum of their individual toxicities nih.govresearchgate.netnih.gov. For instance, a mixture of acrylamide (B121943) (ACR) and methyl acrylate (B77674) (MA) demonstrated joint toxicity in a rat model, accelerating the onset and development of neurotoxicity compared to individual components nih.govresearchgate.netnih.gov. Synergistic effects in biological models are thought to occur when different cellular proteomes are targeted, whereas additive effects emerge when mixtures target similar proteomes nih.govresearchgate.netnih.gov.
Additive and Synergistic Interactions
This compound belongs to the class of type-2 alkenes, which are characterized by an α,β-unsaturated carbonyl substructure. This chemical class shares a common mechanism of toxicity, primarily involving the inactivation of proteins through the formation of stable adducts with cysteine residues nih.govacs.orgcapes.gov.br. Due to this shared mechanism, exposure to mixtures containing this compound and other type-2 alkenes can potentially lead to additive or synergistic toxic effects nih.govresearchgate.netnih.govresearchgate.net.
Research indicates that in chemico analyses of mixtures involving this compound, acrylamide (ACR), methyl vinyl ketone (MVK), and methyl acrylate (MA) revealed additive joint effects in depleting thiol groups, with a sum of toxic units (TUsum) of 1.0 ± 0.20 nih.govresearchgate.netnih.gov. In contrast, when these mixtures were assessed in biological models, such as SNB19 cell cultures, they predominantly exhibited synergistic effects on cell lethality, indicated by TUsum values less than 0.80 nih.govresearchgate.netnih.gov. Studies have also shown that a mixture of ACR and MA could induce joint toxicity in a rat model, accelerating the onset and development of neurotoxicity nih.govnih.gov. These findings suggest that synergistic effects in biological systems may arise when different cellular proteomes are targeted by the mixture components, whereas additive effects are more likely when similar proteomes are affected nih.govnih.gov.
Toxic Unit Summation (TUsum) Analysis
The toxic unit summation (TUsum) method is a widely applied metric used to assess the relative toxicity of chemical mixtures, including those containing this compound nih.govresearchgate.netnih.govresearchgate.net. The TUsum is calculated by summing the toxic units of individual components in a mixture, where a toxic unit is typically derived by dividing the concentration of a substance by its effect concentration (e.g., EC50) ecetoc.org. This analysis helps in characterizing the nature of joint toxic effects, distinguishing between additive, synergistic, or antagonistic interactions ecetoc.org.
Studies involving mixtures of type-2 alkenes, including this compound, have utilized the TUsum approach to evaluate their combined toxicity. As noted above, in chemico analyses indicated additive effects with a TUsum of 1.0 ± 0.20, suggesting that the combined depletion of thiol groups was equivalent to the sum of individual effects nih.govresearchgate.netnih.gov. However, in cell culture studies, the same mixtures often displayed synergistic toxicity, with TUsum values below 0.80, implying that the combined effect was greater than the sum of individual effects nih.govresearchgate.netnih.gov.
Table 1: TUsum Analysis of Type-2 Alkene Mixtures (including this compound)
| Mixture Components (Example) | Model System | TUsum Value | Interpretation | Reference(s) |
| Acrylamide (ACR) + Methyl Acrylate (MA) | In chemico (thiol depletion) | 1.0 ± 0.20 | Additive | nih.govresearchgate.netnih.gov |
| Acrylamide (ACR) + Methyl Acrylate (MA) | SNB19 Cell Culture (lethality) | < 0.80 | Synergistic | nih.govresearchgate.netnih.gov |
| Acrylamide (ACR) + Methyl Vinyl Ketone (MVK) | SNB19 Cell Culture (lethality) | < 0.80 | Synergistic | nih.govresearchgate.netnih.gov |
| This compound (EA) + Other Type-2 Alkenes | SNB19 Cell Culture (lethality) | < 0.80 | Synergistic | nih.govresearchgate.netnih.gov |
Environmental Toxicology Considerations
Harmful Effects on Aquatic Organisms
While specific data for this compound is scarce, studies on other aldehydes indicate that they can be toxic to aquatic life. For instance, general assessments of aldehyde categories suggest that some can exhibit toxicity with EC50 values in the low mg/L range europa.eu. The mechanism of toxicity for unsaturated aldehydes involves Michael addition reactions with nucleophilic sites on biomolecules, which can disrupt cellular functions capes.gov.brnih.gov.
Risk Assessment in Recycled Materials
This compound has been identified as a potential contaminant that may migrate from recycled plastic materials, particularly recycled polyethylene (B3416737) terephthalate (B1205515) (rPET) mdpi.comau.dkwur.nl. Studies investigating the migration of substances from rPET into food simulants have detected this compound at very low concentrations, often in the parts-per-billion range mdpi.comresearchgate.net. For example, migration modeling for a scenario involving 5% non-food PET and 90% cleaning efficiency predicted migration levels of approximately 0.00101 µg/kg of this compound into beverages mdpi.com.
Based on these low migration levels and established toxicological benchmarks, the potential public health concern associated with this compound in recycled PET for food contact applications is considered to be low mdpi.comresearchgate.net. Furthermore, even higher fractions of non-food PET incorporated into the recycling stream are generally not expected to pose a significant risk to the final rPET product au.dk. Risk assessments for recycled plastics typically involve evaluating migration pathways and comparing predicted environmental concentrations with no-effect levels to determine potential ecological risks nih.gov. While specific ecological risk assessments for this compound in recycled materials were not detailed in the searches, the general methodology involves quantifying potential risks to soil and aquatic environments from leached chemicals nih.gov.
Advanced Computational and Theoretical Studies
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly those based on density functional theory (DFT), are powerful tools for predicting the electronic structure and properties of molecules. These calculations allow for the detailed investigation of 2-ethylacrolein's geometry, conformational landscape, and rotational dynamics.
The rotation around single bonds in this compound, particularly the C-C bond of the ethyl group and the C-C single bond adjacent to the double bond, is associated with energy barriers known as torsional barriers. These barriers govern the interconversion between different conformers. A 2023 study in the Journal of Molecular Structure investigated the laboratory rotational spectroscopy of this compound, which provides precise data on its rotational transitions. researchgate.net While the specific values for the torsional barriers of this compound were not detailed in the available abstracts, such studies typically involve fitting the observed rotational spectra to a model that includes the effects of internal rotation. researchgate.netpreprints.org For similar molecules, torsional barriers are often on the order of a few kcal/mol. sci-hub.se The analysis of rotational transitions and their splittings allows for the determination of these barriers, providing critical information about the molecule's flexibility and dynamics. researchgate.net
This compound can exist in several different spatial arrangements, or conformers, due to rotation around its single bonds. Computational studies have shown that this compound has at least six reactant conformers. acs.orgbath.ac.uknih.gov The energy difference between the most stable and the least stable of these conformers has been calculated to be 3.26 kcal/mol, highlighting the importance of considering conformational flexibility in theoretical models. acs.orgbath.ac.uknih.gov
Quantum chemical calculations have been used to determine the relative energies of these conformers. For instance, calculations at the B3LYP/6-31G** level have been performed to obtain the energies of different neutral and protonated conformers of this compound. rsc.org These energy differences are critical for understanding the population distribution of conformers at a given temperature and for accurately calculating thermodynamic and kinetic parameters. researchgate.net
| Conformer | Calculated Energy (kJ/mol) |
|---|---|
| Ac | -710337.7 |
| At | -710350.0 |
Table Notes: Energies were calculated for the s-cis (Ac) and s-trans (At) conformations regarding the C=C-C=O dihedral angle. The data indicates that the s-trans conformer is lower in energy.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. thegoodscentscompany.com This technique allows for the exploration of conformational changes, solvent effects, and the dynamics of interactions with other molecules. preprints.orgmdpi.com
While no specific molecular dynamics simulation studies focused solely on this compound were identified in the searched literature, the methodology is well-suited for investigating its behavior in various environments, such as in aqueous solution or at interfaces. researchgate.netmdpi.comnih.gov For a molecule like this compound, MD simulations could provide insights into:
Hydration Structure: How water molecules arrange around the polar carbonyl group and the nonpolar ethyl and vinyl groups. researchgate.net
Conformational Dynamics: The rates of interconversion between different conformers in solution.
Interactions with Biomolecules: How this compound might bind to and interact with proteins or DNA, which is relevant for understanding its toxicity.
Mechanistic Parameter Estimation in Atmospheric Reactions
This compound can be released into the atmosphere, where it can undergo chemical reactions that contribute to the formation of secondary organic aerosols and other atmospheric pollutants. sioc-journal.cn Computational chemistry is used to estimate the mechanistic parameters of these reactions, such as rate constants and product branching ratios. copernicus.orgnih.govresearchgate.net
One important atmospheric degradation pathway for this compound is its reaction with ozone (ozonolysis). mdpi.com Experimental studies have measured the yield of ethyl glyoxal (B1671930) from this reaction. Grosjean et al. (1994) reported a yield of 0.14, while a later study by O'Dwyer et al. (2010) measured a yield of 0.49 ± 0.03. mdpi.comscbt.com Computational models can be used to investigate the reaction mechanism, which proceeds through the formation of a primary ozonide that then decomposes into a Criegee intermediate and a carbonyl compound. mdpi.com The presence of the carbonyl group and the alkyl substituent on the double bond influences the fragmentation pathway. mdpi.com Understanding these mechanistic details is crucial for accurately modeling the atmospheric impact of this compound. mit.edu
Computational Toxicology and Reactivity Prediction
Computational methods are increasingly used to predict the toxicological properties of chemicals, reducing the need for animal testing. fera.co.uknih.govaltex.org For this compound, a key mechanism of toxicity is its reactivity as a Michael acceptor. researchgate.netmasterorganicchemistry.commdpi.com The electrophilic nature of the carbon-carbon double bond allows it to react with nucleophiles in biological systems, such as the thiol group of glutathione (B108866) (GSH). nih.govresearchgate.net
Quantum chemical calculations have been employed to predict the reactivity of this compound in the Michael addition reaction. researchgate.net One study performed transition-state calculations at the B3LYP/6-31G** level for the reaction of a series of α,β-unsaturated carbonyls, including this compound, with a model thiol. researchgate.net The study found that the calculated reaction barriers, after accounting for conformational flexibility and an empirical correction for the α-substitution, showed a high correlation (r²=0.96) with experimentally determined reaction rate constants (log kGSH). researchgate.net This approach enables the in silico screening of the toxicity-relevant electrophilicity of compounds like this compound. nih.govresearchgate.net
| Parameter | Value | Unit |
|---|---|---|
| Calculated Reaction Barrier (ΔE‡) | 34.47 | kJ/mol |
| Experimental log kGSH | 1.91 | |
| Predicted log kGSH | 2.21 |
Table Notes: Data from a study predicting Michael-acceptor reactivity. The calculated reaction barrier is for the protonated pathway. The predicted log kGSH is based on a QSAR model.
Predicting Log(kGSH) and Toxicological Endpoints
The reactivity of α,β-unsaturated carbonyl compounds, such as this compound, with biological nucleophiles is a key determinant of their toxicity. One important parameter is the rate constant of reaction with glutathione (GSH), expressed as log(kGSH). Computational models have been developed to predict this value with increasing accuracy.
Initially, quantum chemical transition-state calculations were used to predict log(kGSH) for a series of α,β-unsaturated carbonyls, including this compound. rsc.orgacs.org These models calculated parameters like the Gibbs free energy barriers (ΔG‡) for the reaction. rsc.org However, linear regression analysis using activation free energies derived from transition state structures showed relatively poor predictive performance, with squared Pearson correlation coefficients (r²) of around 0.49. acs.orgworktribe.com
More recent studies have found that using the intermediate enolate structures that form after the initial carbon-sulfur bond formation provides a more accurate prediction of log(kGSH). worktribe.com This approach demonstrated stronger predictive performance, with regression analyses yielding an r² of 0.76. worktribe.com An advantage of this method is that optimizing reactant and intermediate structures is significantly less complex than identifying transition states, making the models more accessible to non-specialists. worktribe.com
Beyond reactivity, QSAR models are also used to predict specific toxicological endpoints. Generic interspecies QSAR models have been developed to predict the acute aquatic toxicity of aldehydes to various organisms like fish and ciliates (Tetrahymena pyriformis). oup.com These models use toxicity endpoints such as the 50% lethal concentration (LC50) or the 50% inhibitory growth concentration (IGC50). oup.com For this compound, a specific experimental toxicity value against T. pyriformis has been reported, which can be used to validate QSAR predictions. qsardb.org
Table 1: Computational and Experimental Data for this compound
| Parameter | Value | Method | Source |
|---|---|---|---|
| log IGC50 (T. pyriformis) | -3.91 | Experimental | qsardb.org |
| Ground State Energy (Gas-phase) | –710337.7 kJ·mol⁻¹ | Computational | rsc.org |
| Gibbs Free Energy (Gas-phase) | –711195.9 kJ·mol⁻¹ | Computational | rsc.org |
| Conformational Energy Difference | 3.26 kcal/mol | Computational | acs.orgworktribe.com |
Exploration of Chemical Space in QSAR Models
The accuracy of QSAR models heavily relies on a thorough exploration of the "chemical space," which includes the different possible three-dimensional arrangements (conformers) of a molecule. worktribe.com Neglecting molecular flexibility and examining only a single, often lowest-energy, conformation can introduce significant errors into the calculation of thermochemical data and, consequently, the prediction of reactivity and toxicity. acs.orgworktribe.com
This compound serves as a clear illustration of this principle. acs.orgworktribe.com Computational studies have identified six distinct reactant conformers for this compound. acs.orgworktribe.com The calculated energy difference between the lowest-energy structure and the highest-energy conformation is a substantial 3.26 kcal/mol. acs.orgworktribe.com This variance demonstrates that without considering the full range of possible conformers, calculated activation barriers and relative intermediate energies can vary considerably, undermining the reliability of the predictive model. worktribe.com Therefore, a comprehensive conformational analysis is crucial for building robust and accurate QSAR models. worktribe.com
Future Research Directions and Open Questions
Development of Green Chemistry Synthetic Routes
Current industrial synthesis of 2-ethylacrolein often relies on methods that may not be environmentally benign. A significant area for future research is the development of "green" synthetic pathways that utilize renewable feedstocks and employ more sustainable catalytic processes.
One promising approach involves the gas-phase aldol (B89426) condensation of n-butyraldehyde and formaldehyde (B43269). smolecule.comepa.gov Research has shown that using a silica-supported tungsten oxide catalyst can achieve high selectivity for this compound. epa.gov Further investigation into optimizing catalyst performance, exploring alternative, less hazardous catalysts, and utilizing bio-based sources for the aldehyde precursors could lead to a more sustainable manufacturing process. Another explored method is the reaction of n-butyraldehyde with acetaldehyde (B116499) under controlled conditions. smolecule.com The use of rhodium-catalyzed reactions has also been noted for synthesizing derivatives of this compound. smolecule.com
Future research should focus on:
Biocatalysis: Investigating the use of enzymes or whole-cell systems to catalyze the formation of this compound from renewable resources.
Renewable Feedstocks: Exploring the conversion of biomass-derived platform chemicals into the necessary aldehyde precursors.
Catalyst Development: Designing highly efficient and recyclable catalysts that operate under milder reaction conditions, minimizing energy consumption and waste generation.
In-depth Elucidation of Atmospheric Degradation Products and Mechanisms
This compound is a volatile organic compound (VOC) that can be released into the atmosphere. thermofisher.com Understanding its atmospheric fate is crucial for assessing its environmental impact. The primary atmospheric loss processes for α,β-unsaturated aldehydes are photolysis and reactions with hydroxyl (OH) radicals, nitrate (B79036) radicals (NO3), and ozone (O3). researchgate.netniwa.co.nz The atmospheric lifetime of similar aldehydes is on the order of a few hours, suggesting their impact is primarily on a local scale. researchgate.net
Key areas for future investigation include:
Reaction with OH Radicals: While it is known that OH radicals react with α,β-unsaturated aldehydes through both addition to the double bond and abstraction of the aldehydic hydrogen, the precise branching ratios and subsequent reaction pathways for this compound need to be quantified. researchgate.netresearchgate.net For the related compound crotonaldehyde, approximately 50% of the reaction with OH proceeds via abstraction of the aldehydic hydrogen. researchgate.net
Ozonolysis: The reaction of this compound with ozone is known to produce various carbonyl products, including formaldehyde and acetaldehyde. smolecule.com Studies on the ozonolysis of this compound have reported varying yields of ethyl glyoxal (B1671930). whiterose.ac.ukcopernicus.org Further research is needed to fully characterize all degradation products and clarify the reaction mechanism. whiterose.ac.ukcopernicus.org
Photolysis: The role of direct photolysis in the atmospheric degradation of this compound requires more detailed study to determine its significance compared to radical-initiated oxidation.
Secondary Organic Aerosol (SOA) Formation: Investigating the potential for the atmospheric degradation products of this compound to contribute to the formation of secondary organic aerosols, which have implications for air quality and climate.
Comprehensive Ecotoxicological Risk Assessment
The ecotoxicological profile of this compound is not yet fully characterized, necessitating a more comprehensive risk assessment. As an α,β-unsaturated aldehyde, it is expected to exhibit toxicity to aquatic organisms. nih.gov
Available data on the aquatic toxicity of this compound is presented in the table below.
| Test Organism | Endpoint | Concentration (mg/L) | Exposure Time |
| Daphnia magna (Water Flea) | EC50 | 0.335 | 48 hours |
| Pseudokirchneriella subcapitata (Green Algae) | EC50 | 0.335 | 72 hours |
Data sourced from a Safety Data Sheet for a product containing this compound and hydroquinone (B1673460). The toxicity data may be for hydroquinone. thermofisher.comfishersci.comfishersci.nl
Future research should aim to:
Expand Toxicity Testing: Conduct standardized acute and chronic toxicity tests on a broader range of aquatic organisms, including fish, invertebrates, and different algal species, to establish a more complete ecotoxicological profile.
Investigate Sediment and Soil Toxicity: Assess the potential toxicity of this compound to organisms dwelling in sediment and soil environments.
Bioaccumulation and Bioconcentration Studies: Determine the potential for this compound to accumulate in aquatic organisms, which is suggested to be possible. thermofisher.com
Mixture Toxicity: Evaluate the toxic effects of this compound in combination with other environmental pollutants, as additive or synergistic effects have been observed for other type-2 alkenes. nih.gov
Advanced Computational Modeling for Predictive Toxicology
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for predicting the toxicity of chemicals and reducing the need for animal testing. nih.gov For aldehydes, QSAR models have been developed to predict aquatic toxicity and genotoxicity. nih.govoup.com
The toxicity of aldehydes in aquatic systems has been linked to their hydrophobicity (log Kow) and their reactivity. oup.comoup.com For a group of aldehydes, a global interspecies QSAR model was developed to predict acute aquatic toxicity. oup.com
Future research in this area should focus on:
Refining QSAR Models: Developing and validating more specific QSAR models for α,β-unsaturated aldehydes to improve the accuracy of predictions for endpoints such as skin sensitization, mutagenicity, and carcinogenicity. nih.gov The presence of bulky substituents at the alpha-carbon can reduce the reactivity of aldehydes towards nucleobases, thereby affecting their genotoxicity. researchgate.net
Mechanism-Based Modeling: Employing quantum chemical calculations to model the reactivity of this compound with biological nucleophiles, such as glutathione (B108866), to predict its toxic potential. rsc.org
In Silico Screening: Using computational models to screen for potential adverse outcomes and to prioritize further experimental testing. rsc.org This can aid in the early identification of toxicity-relevant reactivity. rsc.org
Exploration of Novel Catalytic Applications
The reactive nature of this compound, with its conjugated double bond and aldehyde functional group, makes it a versatile building block in organic synthesis. smolecule.comontosight.ai Its potential in novel catalytic applications remains an area ripe for exploration.
Known applications include:
Diels-Alder Reactions: this compound can act as a dienophile in [4+2] cycloaddition reactions to form six-membered rings, a fundamental transformation in the synthesis of complex molecules. smolecule.comnih.gov It has been used in the total synthesis of (±)-tabersonine, an indole (B1671886) alkaloid. nih.govsigmaaldrich.com
Other Syntheses: It serves as an intermediate in the synthesis of various compounds, including 2-ethylbicyclo[2.2.1]hept-5-ene-2-carboxaldehyde and diethyl 5-ethyl-2,3-pyridinedicarboxylate. sigmaaldrich.com It is also an intermediate in the synthesis of 2-(Chloromethyl)-1-butene.
Future research could investigate:
Asymmetric Catalysis: Developing enantioselective catalytic methods that use this compound as a substrate to produce chiral molecules with high optical purity, which is of significant interest in the pharmaceutical industry.
Polymerization: Exploring the use of this compound as a monomer in polymerization reactions to create novel polymers with unique properties.
Tandem Reactions: Designing new catalytic tandem reactions that utilize the multiple reactive sites of this compound to build molecular complexity in a single step.
Further Investigation into Biological Interactions and Health Impacts
This compound is an α,β-unsaturated aldehyde, a class of compounds known for their high reactivity and potential to cause adverse health effects. nih.gov Due to its structural similarity to acrolein, it is expected to be toxic and irritating. smolecule.com Inhalation, ingestion, and skin contact are all likely to be harmful. smolecule.com
The primary mechanism of toxicity for α,β-unsaturated aldehydes is believed to be their ability to act as Michael acceptors, reacting with biological nucleophiles such as the sulfhydryl groups of cysteine residues in proteins. nih.gov This can lead to protein inactivation and cellular dysfunction. nih.gov
Future research should focus on:
Mechanism of Action: While the general mechanism is understood, the specific protein targets of this compound and the downstream cellular consequences of their modification are largely unknown. smolecule.comnih.gov
Metabolism and Detoxification: Investigating the metabolic pathways involved in the detoxification of this compound in the body, including the role of glutathione S-transferases. Low concentrations of similar aldehydes are expected to be efficiently detoxified, but high concentrations can deplete glutathione and lead to oxidative stress. industrialchemicals.gov.au
Long-Term Health Effects: Conducting studies to assess the potential for chronic health effects from long-term, low-level exposure to this compound. Limited evidence for other aliphatic aldehydes suggests that repeated exposure may lead to cumulative health effects. scbt.com
Neurotoxicity: Given that exposure to other aldehydes can cause neurological symptoms and that mixtures of related compounds have been shown to be neurotoxic in animal models, the potential neurotoxicity of this compound warrants investigation. nih.govscbt.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Ethylacrolein, and how can experimental reproducibility be ensured?
- Methodological Answer : Prioritize protocols from peer-reviewed literature that detail reaction conditions (e.g., solvent systems, catalysts) and purification steps. For reproducibility, document stoichiometric ratios, temperature/pressure controls, and spectroscopic validation (e.g., NMR, IR) of intermediates and final products. Ensure characterization aligns with reported data (e.g., boiling point: 92.5°C, density: 0.8 g/cm³ ). Experimental sections should follow journal guidelines, such as those in Beilstein Journal of Organic Chemistry, which mandate explicit procedural details and validation of novel compounds .
Q. How should researchers address safety concerns when handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard information (e.g., flammability, reactivity) and implement engineering controls (fume hoods) and personal protective equipment (PPE). Design experiments with minimal quantities to reduce exposure risks. Document safety protocols in methods sections, adhering to frameworks like the ACS Guide to Scholarly Communication for ethical reporting .
Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Combine chromatographic (GC-MS, HPLC) and spectroscopic methods (¹H/¹³C NMR, FTIR) for cross-validation. For novel derivatives, include high-resolution mass spectrometry (HRMS) and elemental analysis. Compare results with literature benchmarks (e.g., CAS 922-63-4 ). Follow Reviews in Analytical Chemistry guidelines to ensure technical descriptions enable replication .
Advanced Research Questions
Q. How can conflicting data on this compound’s reactivity in nucleophilic addition reactions be resolved?
- Methodological Answer : Conduct systematic kinetic studies under controlled conditions (solvent polarity, temperature) to isolate variables. Use computational chemistry (DFT, molecular dynamics) to model transition states and compare with experimental outcomes. Apply contradiction analysis frameworks, such as triangulating data from multiple techniques (e.g., UV-Vis kinetics, NMR monitoring) . Publish negative results to clarify ambiguities in existing literature .
Q. What strategies optimize the selectivity of this compound in Diels-Alder reactions for asymmetric synthesis?
- Methodological Answer : Screen chiral catalysts (e.g., organocatalysts, metal-ligand complexes) and evaluate enantiomeric excess (ee) via chiral HPLC or polarimetry. Design DOE (Design of Experiments) matrices to assess steric/electronic effects. Reference Organic Letters protocols for reporting stereochemical outcomes and statistical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
